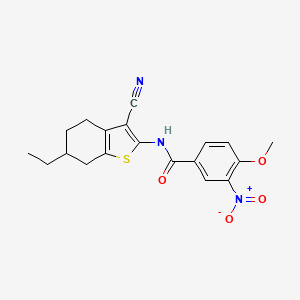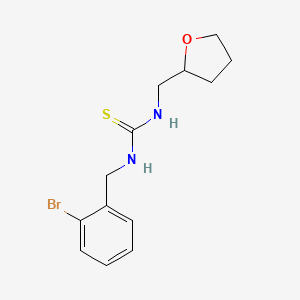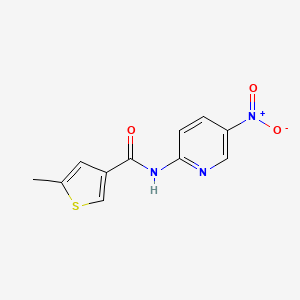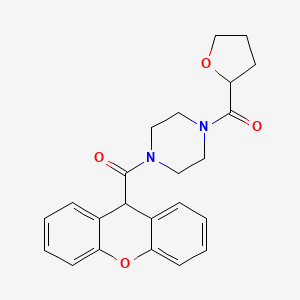
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide
描述
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide, also known as BPN-15606, is a chemical compound that has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease.
科学研究应用
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the development and progression of these disorders.
作用机制
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that is important for neuronal function. By inhibiting PDE4D, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide increases cAMP levels, which can improve neuronal function and reduce neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its effects on cAMP levels, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. BDNF levels are often reduced in neurological disorders such as Alzheimer's disease, and increasing BDNF levels may be a promising therapeutic approach.
实验室实验的优点和局限性
One advantage of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Additionally, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to have good pharmacokinetic properties, including good blood-brain barrier penetration and a long half-life. However, one limitation of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in treating neurological disorders.
未来方向
Future research on 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide could focus on improving its potency and selectivity, as well as exploring its potential use in other neurological disorders. Additionally, further studies could investigate the long-term effects of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide on cognitive function and neuronal survival, as well as its potential for use in combination with other therapies. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide in humans.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-pyrazin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-12(20-11-5-3-10(15)4-6-11)14(19)18-13-9-16-7-8-17-13/h3-9,12H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFKSNDZIYHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CN=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)
![2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184571.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
